

SAAP-148: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: SAAP 148

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Introduction

SAAP-148 is a synthetic antimicrobial and antibiofilm peptide (SAAP) derived from the human cathelicidin antimicrobial peptide, LL-37.^{[1][2][3][4]} It has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including those on the ESKAPE pathogens list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).^{[5][6]} SAAP-148 not only effectively kills planktonic bacteria but also prevents the formation of biofilms and eradicates established biofilms and persister cells.^{[5][6][7]} Its mechanism of action, primarily through the disruption of bacterial cell membranes, makes it a promising candidate in the fight against antibiotic resistance.^{[4][8]} This guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of SAAP-148.

Chemical Properties

SAAP-148 is a 24-amino acid peptide with a C-terminal amidation.^[2] Its sequence and key physicochemical properties are summarized below.

Property	Value	Reference
Amino Acid Sequence	Ac-LKRVWKR VFKLLKRYWRQLK KPVR-NH ₂	[2]
Molecular Formula	C ₁₅₇ H ₂₆₉ N ₅₁ O ₂₇	[9]
Molecular Weight	3267.10 g/mol	[9]
Net Charge (at pH 7)	+11	[10]
Hydrophobicity	High	[10]
Predicted pKa	Due to the high number of basic residues (Lysine and Arginine), the overall pKa of SAAP-148 is predicted to be high, contributing to its positive charge at physiological pH.	
Predicted Solubility	The high net positive charge of SAAP-148 suggests good solubility in aqueous solutions. [11]	
Predicted logP	The peptide's amphipathic nature, with both hydrophobic and hydrophilic residues, results in a balanced logP value, enabling it to interact with and partition into lipid membranes.	

Synthesis of SAAP-148

SAAP-148 is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][11] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of SAAP-148

This protocol outlines the manual synthesis of SAAP-148 on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Diethyl ether
- Acetonitrile (ACN)
- Water (HPLC grade)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, 3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake the reaction vessel for 2 hours at room temperature.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the SAAP-148 sequence (Val, Pro, Lys, etc., up to the N-terminal Leucine).
- N-terminal Acetylation:
 - After the final Fmoc deprotection, wash the resin with DMF.
 - Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
 - Shake for 1 hour.

- Wash the resin with DMF (3 times) and DCM (3 times), then dry under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail to the dried resin.
 - Gently agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold diethyl ether twice.
- Purification:
 - Dissolve the crude peptide in a minimal amount of ACN/water.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final SAAP-148 peptide as a white powder.
- Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Antimicrobial Activity

SAAP-148 exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the Lethal Concentration (LC).

Quantitative Antimicrobial Activity of SAAP-148

Bacterial Species	Condition	MIC (μM)	LC99.9 (μM)	Reference
Staphylococcus aureus	PBS	-	1.6	[4]
Staphylococcus aureus	50% Plasma	-	12.8	[4]
Staphylococcus aureus (MRSA)	RPMI	3.13 - 6.25	-	[2]
Acinetobacter baumannii (MDR)	PBS	-	0.8 - 6.4	[4]
Acinetobacter baumannii (MDR)	50% Plasma	-	6.4 - 25.6	[4]
Pseudomonas aeruginosa	RPMI	3.13	-	[2]
Escherichia coli	RPMI	3.13	-	[2]
Klebsiella pneumoniae	RPMI	6.25	-	[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of SAAP-148.

Materials:

- SAAP-148 stock solution
- Bacterial strains
- Mueller-Hinton Broth (MHB) or other appropriate growth medium

- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

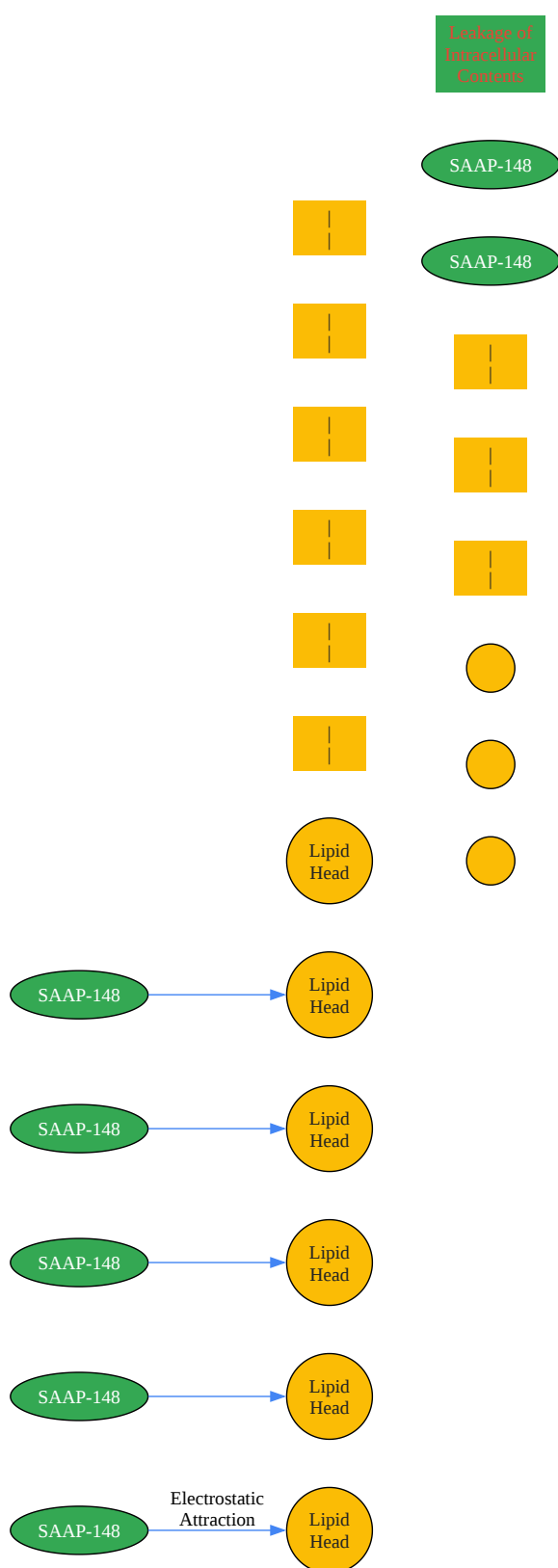
Procedure:

- Bacterial Inoculum Preparation:
 - Culture the bacterial strain overnight in MHB at 37°C.
 - Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Peptide Dilution Series:
 - Prepare a two-fold serial dilution of the SAAP-148 stock solution in MHB across the wells of the 96-well plate.
- Inoculation:
 - Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
 - Include a positive control well (bacteria without peptide) and a negative control well (broth only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of SAAP-148 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mechanism of Action: The Carpet-Like Model

The primary mechanism of action of SAAP-148 involves the disruption of the bacterial cell membrane.^{[4][8]} It is proposed to follow a "carpet-like" model.^{[1][3][12]}

In this model, the cationic SAAP-148 peptides are initially attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) through electrostatic interactions. The peptides then accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and destabilization, leading to the leakage of intracellular contents and ultimately cell death.[1][3][12] This process does not involve the formation of discrete transmembrane pores, but rather a more generalized disruption of the membrane structure.[4]



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Caption: The "carpet-like" mechanism of SAAP-148 action on the bacterial membrane.

Conclusion

SAAP-148 represents a significant advancement in the development of novel antimicrobial agents. Its potent bactericidal and antibiofilm activities against MDR pathogens, coupled with a mechanism of action that is less prone to the development of resistance, make it a strong candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the chemical properties and synthesis of SAAP-148, which is essential for researchers and drug development professionals working to address the global challenge of antimicrobial resistance.

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